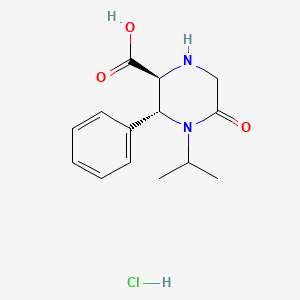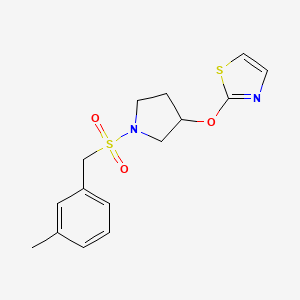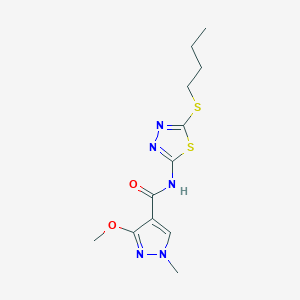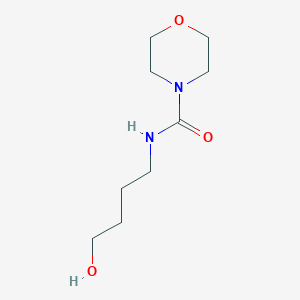![molecular formula C21H21N3O2S B2542471 (Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚基)-3-苯基丙酰胺 CAS No. 865180-61-6](/img/structure/B2542471.png)
(Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物学和医药应用
a. 抗菌特性: b. 抗炎作用: c. 抗癌潜力:材料科学和有机电子学
a. 有机半导体: b. 染料敏化剂:合成化学和方法
a. 级联反应: b. 缩醛交换反应:总之,(Z)-N-(6-乙酰氨基-3-烯丙基苯并[d]噻唑-2(3H)-亚基)-3-苯基丙酰胺在抗菌、抗炎、抗癌、材料科学和合成化学领域具有潜力。然而,要充分发挥其潜力,还需要开展进一步的研究。 🌟
作用机制
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines and inhibitory action against HIV-1 RT .
Mode of Action
Related compounds have been found to inhibit the growth of tumor cells and HIV-1 RT .
Biochemical Pathways
Similar compounds have been associated with the inhibition of cancer cell growth and HIV-1 RT .
Pharmacokinetics
Related compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown cytotoxicity against human cancer cell lines and inhibitory action against HIV-1 RT .
Action Environment
Related compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
生化分析
Biochemical Properties
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it binds to the active site of certain kinases, preventing their phosphorylation activity, which is crucial for cancer cell survival and proliferation. This binding interaction leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Over time, degradation products may form, which could potentially alter its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of active metabolites that contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .
属性
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-24-18-11-10-17(22-15(2)25)14-19(18)27-21(24)23-20(26)12-9-16-7-5-4-6-8-16/h3-8,10-11,14H,1,9,12-13H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWRYWAHBTJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
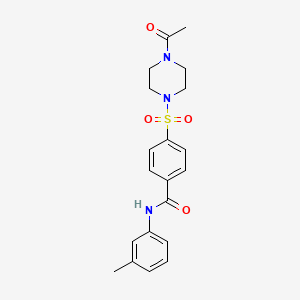
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)
![5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2542396.png)
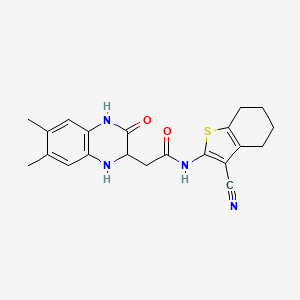
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
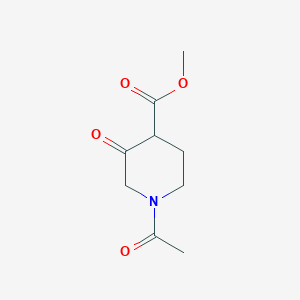
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
